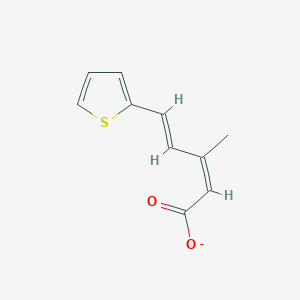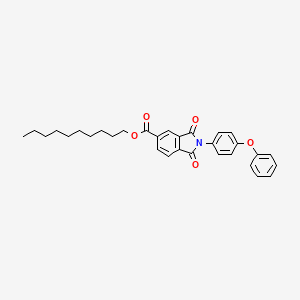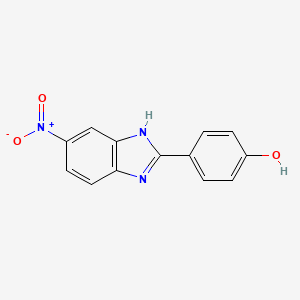
Phenol, 4-(5-nitro-1H-benzimidazol-2-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-硝基-1H-苯并咪唑-2-基)苯酚是一种属于苯并咪唑家族的化合物,以其多样的生物学和化学特性而闻名。
准备方法
合成路线和反应条件: 苯并咪唑衍生物的合成,包括 4-(5-硝基-1H-苯并咪唑-2-基)苯酚,通常涉及邻苯二胺与各种醛的缩合。 一种常用的方法是邻苯二胺与苯甲醛在温和条件下,使用亚硫酸氢钠作为氧化剂,在混合溶剂中反应 。此过程具有高效率和高纯度。
工业生产方法: 苯并咪唑衍生物的工业生产通常采用类似的合成路线,但规模更大。连续流动反应器的使用和优化的反应条件确保了高产率和可扩展性。 金属三氟甲磺酸盐(例如,钪三氟甲磺酸盐)和过氧化氢等氧化剂通常用于提高反应效率 .
化学反应分析
反应类型: 4-(5-硝基-1H-苯并咪唑-2-基)苯酚会发生多种化学反应,包括:
氧化: 硝基可以在特定条件下被还原为氨基。
还原: 该化合物可以使用硼氢化钠等还原剂还原。
取代: 酚羟基可以发生亲电取代反应。
常用试剂和条件:
氧化: 过氧化氢,亚硫酸氢钠。
还原: 硼氢化钠,催化氢化。
取代: 亲电试剂,如卤素或磺酰氯。
主要产物:
还原: 苯并咪唑化合物的氨基衍生物。
取代: 卤代或磺化衍生物
科学研究应用
作用机制
4-(5-硝基-1H-苯并咪唑-2-基)苯酚的作用机制涉及其与各种分子靶标的相互作用。硝基可以发生还原反应,形成与细胞成分相互作用的活性中间体,从而产生抗菌和抗癌作用。 苯并咪唑环结构使该化合物能够与核酸和蛋白质结合,从而破坏其正常功能 .
类似化合物:
2-苯基苯并咪唑: 以其抗癌特性而闻名。
4-(1H-苯并[d]咪唑-2-基)苯胺: 用于染料和颜料的合成。
N,N-二乙基-2-{2-[(4-甲氧基苯基)甲基]-5-硝基-1H-苯并咪唑-1-基}乙烷-1-胺: 研究其抗病毒活性
独特性: 4-(5-硝基-1H-苯并咪唑-2-基)苯酚由于其酚羟基和硝基取代的苯并咪唑环的独特组合而脱颖而出。 这种结构赋予了独特的化学反应性和生物活性,使其成为各种应用中的一种宝贵化合物 .
相似化合物的比较
Benzimidazole: Similar structure but lacks the nitro and phenol groups.
Nitrobenzene: Contains a nitro group but lacks the benzodiazole and phenol groups.
Phenol: Contains a phenol group but lacks the benzodiazole and nitro groups.
Uniqueness: 4-(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)PHENOL is unique due to the combination of the nitro, benzodiazole, and phenol groups in a single molecule. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
113551-23-8 |
|---|---|
分子式 |
C13H9N3O3 |
分子量 |
255.23 g/mol |
IUPAC 名称 |
4-(6-nitro-1H-benzimidazol-2-yl)phenol |
InChI |
InChI=1S/C13H9N3O3/c17-10-4-1-8(2-5-10)13-14-11-6-3-9(16(18)19)7-12(11)15-13/h1-7,17H,(H,14,15) |
InChI 键 |
QPAUGSYVFGVSOV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3,5-dinitrobenzamide](/img/structure/B11708944.png)
![N'-[(2E,3E)-4-(furan-2-yl)but-3-en-2-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B11708946.png)
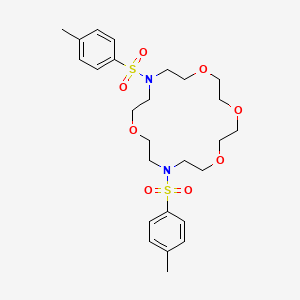
![4-butoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B11708959.png)
![2-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11708963.png)
![N-[(Z)-[1-(2-anilino-2-oxoethyl)-2-oxoindol-3-ylidene]amino]-2-hydroxybenzamide](/img/structure/B11708965.png)
![5-bromo-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B11708983.png)
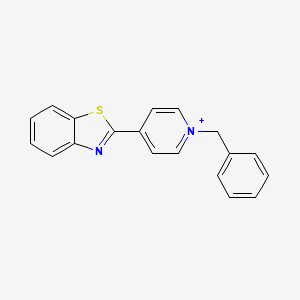
![2-{(3Z)-3-[(Aminocarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-phenylacetamide](/img/structure/B11708991.png)


![2,16-Dinitro-6,7,9,10,12,13,20,21,23,24-decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine](/img/structure/B11709012.png)
